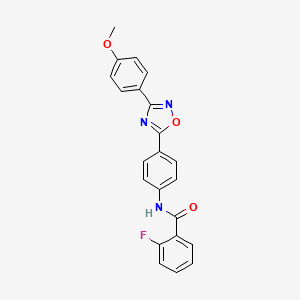![molecular formula C19H23N3O4S B7702277 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide CAS No. 878965-17-4](/img/structure/B7702277.png)
4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide, also known as PSB-603, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, this compound has been studied for its potential anti-viral effects against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Wirkmechanismus
The mechanism of action of 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have anti-oxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide is its broad range of biological activities, which makes it a versatile tool for studying various disease processes. However, this compound has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide. One area of research is the development of more potent and selective analogs of this compound for use in therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound. Additionally, the potential anti-viral effects of this compound against other viruses such as influenza and Zika virus warrant further investigation. Finally, the use of this compound as a tool for studying the role of HDACs in gene regulation and disease processes is an exciting area of research.
Synthesemethoden
The synthesis of 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide involves the reaction of 4-aminobenzamide with 4-(propylsulfamoyl)phenylpropanoic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified by column chromatography and characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Eigenschaften
IUPAC Name |
4-[3-[4-(propylsulfamoyl)phenyl]propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-13-21-27(25,26)17-10-3-14(4-11-17)5-12-18(23)22-16-8-6-15(7-9-16)19(20)24/h3-4,6-11,21H,2,5,12-13H2,1H3,(H2,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOMQFOVIDBUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



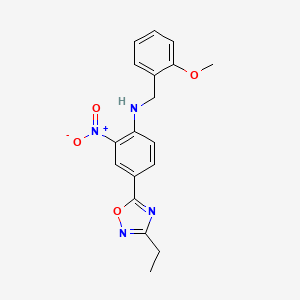

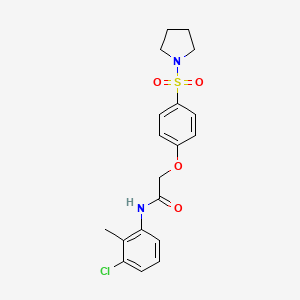
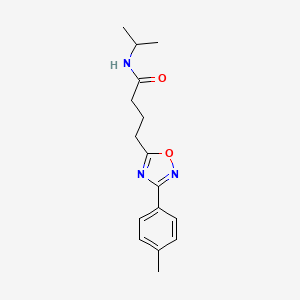
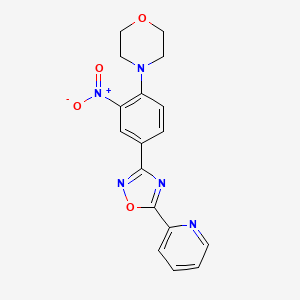

![2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7702263.png)
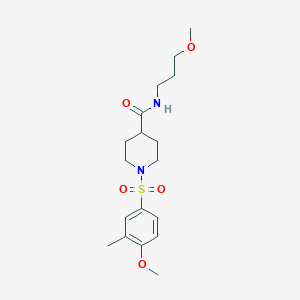

![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
